molecular formula C9H13O4- B8571551 1,3-Cyclohexanedicarboxylic acid, 1-methyl ester

1,3-Cyclohexanedicarboxylic acid, 1-methyl ester

Cat. No.: B8571551
M. Wt: 185.20 g/mol
InChI Key: PODOUIALODEQFA-UHFFFAOYSA-M
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Description

1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C9H14O4 It is a monomethyl ester of 1,3-cyclohexanedicarboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Cyclohexanedicarboxylic acid, 1-methyl ester can be synthesized through selective esterification of 1,3-cyclohexanedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25-27°C). The reaction selectively esterifies the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group .

Industrial Production Methods

Industrial production of monomethyl 1,3-cyclohexanedicarboxylate typically involves large-scale esterification processes. These processes use similar reagents and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

    Oxidation: 1,3-cyclohexanedicarboxylic acid.

    Reduction: 1,3-cyclohexanedimethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,3-Cyclohexanedicarboxylic acid, 1-methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical agents.

    Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of monomethyl 1,3-cyclohexanedicarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or polymer synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 1,3-cyclohexanedicarboxylate
  • 1,4-Cyclohexanedicarboxylic acid
  • 1,2-Cyclohexanedicarboxylic acid

Uniqueness

1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is unique due to its selective esterification, which allows for specific functionalization and reactivity. This selectivity makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

IUPAC Name

3-methoxycarbonylcyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1

InChI Key

PODOUIALODEQFA-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1CCCC(C1)C(=O)[O-]

Origin of Product

United States

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